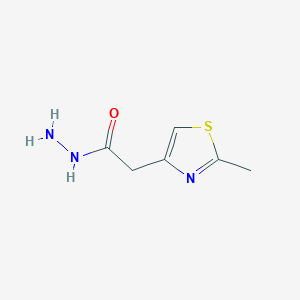

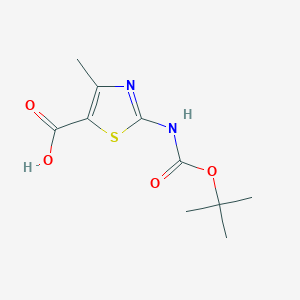

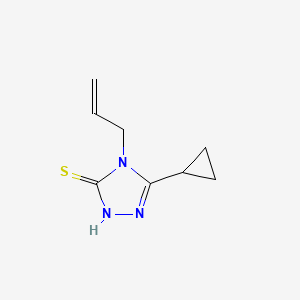

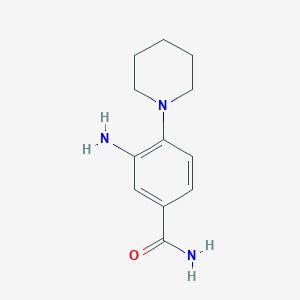

![molecular formula C12H7N3O4 B1270953 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione CAS No. 62578-85-2](/img/structure/B1270953.png)

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is a derivative of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (NDNs). These compounds have been prepared and incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine, or 2,4,6-tris (trichloromethyl)-1,3,5-triazine .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular formula of “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is C12H7N3O4. It has an average mass of 257.202 Da and a monoisotopic mass of 257.043671 Da .Chemical Reactions Analysis

These compounds can be used as versatile photoinitiators of polymerization. The ring-opening cationic polymerization of epoxides, as well as the free radical polymerization of acrylates, can be performed upon exposure to various visible LEDs .Aplicaciones Científicas De Investigación

Proteomics Research

The compound “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization .

Chemosensor Systems

This compound has been used in the development of new chemosensor systems . Chemosensors are devices that transform chemical information, ranging from the concentration of a specific sample component to total composition analysis, into an analytically useful signal .

Photoinitiators of Polymerization

“2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” derivatives have been prepared and incorporated into photoinitiating systems . These systems are used to initiate a polymerization process when exposed to light .

Antitumor Activity

Derivatives of this compound have been submitted for in vitro antitumor activity assays . This suggests potential applications in cancer research and treatment .

Antiherpetic Activity

Compounds derived from “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” have been investigated for their antiherpetic activity . This indicates potential use in the treatment of herpes simplex virus (HSV) infections .

Docking Studies

The ligand-receptor interactions of compounds derived from “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” have been investigated using docking studies . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex .

Mecanismo De Acción

Target of Action

It has been suggested that the compound may have distinct antitumor selectivity against different cancer cell lines .

Mode of Action

It is suggested that the introduction of different amino side chains might contribute to its distinct antitumor selectivity .

Result of Action

The compound has shown significant activity against HSV-1 . It also demonstrated distinct antitumor selectivity against different cancer cell lines .

Propiedades

IUPAC Name |

2-amino-5-nitrobenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c13-14-11(16)8-3-1-2-6-4-7(15(18)19)5-9(10(6)8)12(14)17/h1-5H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYNAPNTIQGRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364281 |

Source

|

| Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione | |

CAS RN |

62578-85-2 |

Source

|

| Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

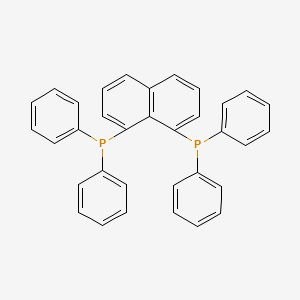

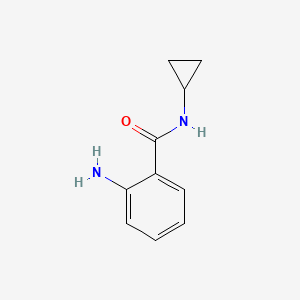

![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)